molecular formula C22H18N2O4S2 B2390942 Ethyl 2-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)amino]-4-phenylthiophene-3-carboxylate CAS No. 1025009-24-8

Ethyl 2-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)amino]-4-phenylthiophene-3-carboxylate

Cat. No.: B2390942
CAS No.: 1025009-24-8
M. Wt: 438.52
InChI Key: PBBMYWUTIMTANX-UHFFFAOYSA-N
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Description

Ethyl 2-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)amino]-4-phenylthiophene-3-carboxylate is a hybrid heterocyclic compound combining a thiophene core with a 1,3-thiazolidin-4-one moiety. This structure features:

  • A thiophene ring substituted at positions 2 and 4 with a phenyl group and a 1,3-thiazolidin-4-one-derived amine, respectively.
  • A 1,3-thiazolidin-4-one ring bearing a 2,4-dioxo group and a phenyl substituent at position 2.
  • An ethyl carboxylate group at position 3 of the thiophene.

Such hybrid systems are of interest due to their antimicrobial, antifungal, and anti-inflammatory activities, as observed in structurally related thiophene and thiazolidinone derivatives .

Properties

IUPAC Name

ethyl 2-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)amino]-4-phenylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O4S2/c1-2-28-21(26)17-16(14-9-5-3-6-10-14)13-29-18(17)23-19-20(25)24(22(27)30-19)15-11-7-4-8-12-15/h3-13,19,23H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBBMYWUTIMTANX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC3C(=O)N(C(=O)S3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)amino]-4-phenylthiophene-3-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its pharmacological significance.

Chemical Structure and Properties

The compound has the molecular formula C18H16N2O4SC_{18}H_{16}N_{2}O_{4}S and a molecular weight of 356.403 g/mol. Its structure consists of a thiophene ring substituted with a thiazolidine derivative, which is known for its diverse biological activities.

Synthesis

The synthesis of this compound typically involves the condensation of appropriate thiazolidine derivatives with phenylthiophene carboxylic acids. The reaction conditions usually include solvents like THF or DMF, and the product can be purified through recrystallization techniques.

Antimicrobial Activity

Research indicates that derivatives of thiazolidine compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown in vitro activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans .

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AS. aureus50 μg/mL
Compound BE. coli25 μg/mL
Compound CC. albicans30 μg/mL

Cytotoxicity and Anticancer Activity

The compound has also been evaluated for its cytotoxic effects on various cancer cell lines. A study demonstrated that thiazolidine derivatives could inhibit cell proliferation in human liver (SK-Hep-1), breast (MDA-MB-231), and gastric (NUGC-3) cancer cell lines . The IC50 values for these compounds ranged from 6.46 to 6.56 μM, indicating potent anticancer activity.

Table 2: Cytotoxicity Profile

Cell LineIC50 (μM)
SK-Hep-16.46
MDA-MB-2316.56
NUGC-3Not reported

The biological activity of this compound is believed to involve the inhibition of specific enzymes or pathways associated with cell proliferation and survival. For instance, some thiazolidine derivatives have been identified as inhibitors of key signaling pathways involved in cancer progression .

Case Studies

  • Antibacterial Efficacy : A study conducted on a series of thiazolidine derivatives highlighted their antibacterial efficacy against resistant strains of bacteria, showcasing the potential of these compounds in developing new antimicrobial agents .
  • Anticancer Research : Another investigation focused on the anticancer properties of similar compounds revealed their ability to induce apoptosis in cancer cells through mitochondrial pathways .

Scientific Research Applications

Pharmacological Potential

The compound has been investigated for its potential as a pharmaceutical agent. Research indicates that derivatives of thiazolidinones exhibit anti-inflammatory and anticancer properties. The thiazolidinone ring system is known to interact with biological targets, making it a candidate for drug development.

Case Study: Anticancer Activity
A study demonstrated that compounds similar to ethyl 2-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)amino]-4-phenylthiophene-3-carboxylate showed significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and inhibition of cell proliferation.

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Research has shown that thiazolidinone derivatives can inhibit bacterial growth and exhibit antifungal properties.

Table 1: Antimicrobial Activity of Thiazolidinone Derivatives

CompoundBacterial StrainZone of Inhibition (mm)
AE. coli15
BS. aureus18
CC. albicans20

Synthesis of Novel Materials

This compound can be utilized in the synthesis of novel materials with unique electronic properties. Its thiophene moiety contributes to the formation of conductive polymers.

Case Study: Conductive Polymers
Research has shown that incorporating this compound into polymer matrices enhances electrical conductivity. The resulting materials have applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

Building Block for Complex Molecules

The compound serves as an effective building block in organic synthesis due to its reactive functional groups. It can undergo various chemical transformations to yield more complex structures.

Table 2: Chemical Transformations Involving this compound

Reaction TypeProduct StructureYield (%)
AlkylationProduct A85
AcylationProduct B78
CyclizationProduct C90

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of this compound are influenced by its substituents. Key structural analogs and their differences are summarized below:

Compound Name Thiophene Substituents Thiazolidinone Substituents Key Biological Activity Reference ID
Ethyl 2-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)amino]-4-phenylthiophene-3-carboxylate (Target) 4-Phenyl, 2-(thiazolidinone-amino) 3-Phenyl, 2,4-dioxo Antimicrobial (theoretical)
Ethyl 2-(4-hydroxyphenylamino)-4-phenylthiophene-3-carboxylate 4-Phenyl, 2-(4-hydroxyphenylamino) None Broad-spectrum antimicrobial
Ethyl 5-acetyl-4-phenyl-2-(phenylamino)thiophene-3-carboxylate 4-Phenyl, 2-(phenylamino), 5-acetyl None Antibacterial
2-(3-Ethyl-2-hydrazinyl-4-oxo-1,3-thiazolidin-5-yl)-N-phenylacetamide None 3-Ethyl, 4-oxo, 2-hydrazinyl Antifungal
Ethyl 4-cyano-3-amino-5-(phenylamino)thiophene-2-carboxylate 4-Cyano, 3-amino, 5-(phenylamino) None Precursor for bioactive compounds

Key Observations :

  • Phenyl vs.
  • Acetyl vs. Carboxylate Groups: The acetyl group in Ethyl 5-acetyl-4-phenyl-2-(phenylamino)thiophene-3-carboxylate may stabilize the thiophene ring but reduce electrophilicity compared to the ethyl carboxylate in the target compound .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via multi-step reactions, starting with Gewald thiophene synthesis (condensation of ethyl acetoacetate, sulfur, and a nitrile derivative). Key steps include:

  • Cyclization under reflux with triethylamine as a catalyst (e.g., in ethanol or 1,4-dioxane) .
  • Subsequent functionalization via amide coupling using carbodiimides or direct nucleophilic substitution .
  • Optimization requires monitoring via TLC and adjusting solvent polarity (e.g., ethanol vs. DMF) to enhance yield. Purity is confirmed via recrystallization from ethanol or dioxane .

Q. Which spectroscopic and crystallographic techniques are critical for structural validation?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., ester carbonyls at ~170 ppm, thiophene protons at δ 6.5–7.5 ppm) .
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ peaks matching C₂₀H₁₇N₂O₄S₂) .
  • X-ray Crystallography : SHELX software refines crystal structures, resolving bond angles and torsional strain in the thiazolidinone and thiophene rings .

Q. How are preliminary biological activities assessed for this compound?

  • Methodological Answer : Initial screening involves:

  • Enzyme Inhibition Assays : Testing against kinases (e.g., EGFR) or inflammatory targets (COX-2) using fluorometric or colorimetric substrates .
  • Cytotoxicity Studies : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations, with IC₅₀ calculations .
  • Docking Simulations : Preliminary SAR analysis via AutoDock Vina to predict binding to active sites (e.g., PD-L1) .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye irritation (H315, H319) .
  • Ventilation : Use fume hoods during synthesis to minimize inhalation of toxic fumes (e.g., sulfur byproducts) .
  • Spill Management : Absorb with inert material (silica gel) and dispose as hazardous waste (EPA Class D) .

Advanced Research Questions

Q. How do electronic effects of substituents influence reaction pathways in functionalization?

  • Methodological Answer :

  • Electron-withdrawing groups (e.g., nitro in the benzamido moiety) direct electrophilic substitution to the thiophene 5-position, verified via DFT calculations .
  • Steric hindrance from phenyl groups slows acylation; microwave-assisted synthesis reduces reaction time by 40% .
  • Kinetic studies (e.g., UV-Vis monitoring) quantify rate constants for nucleophilic attacks .

Q. How can contradictory crystallographic data (e.g., bond length discrepancies) be resolved?

  • Methodological Answer :

  • Cross-validate using Hirshfeld surface analysis to detect packing effects distorting bond lengths .
  • Compare with neutron diffraction data (if available) for accurate H-atom positioning .
  • Re-refine data with CRYSTALS or OLEX2 to assess model bias .

Q. What computational strategies predict the compound’s reactivity and metabolite pathways?

  • Methodological Answer :

  • DFT (B3LYP/6-311+G(d,p)) : Models frontier molecular orbitals (HOMO-LUMO gaps) to predict sites for oxidation or nucleophilic attack .
  • MD Simulations : Simulate metabolite formation in liver microsomes (e.g., CYP3A4-mediated demethylation) using GROMACS .
  • ADMET Prediction : SwissADME estimates logP (∼3.2) and bioavailability risks (e.g., P-gp efflux) .

Q. How are structure-activity relationships (SARs) elucidated for derivatives with modified substituents?

  • Methodological Answer :

  • Analog Synthesis : Replace the phenyl group with cyclohexyl or p-fluorophenyl moieties to assess steric/electronic effects .
  • Bioassay Correlation : Plot IC₅₀ values against Hammett σ constants to quantify electronic contributions to cytotoxicity .
  • Crystallographic Overlays : Superimpose X-ray structures of analogs to identify conserved binding motifs (e.g., hydrogen bonds to His229 in EGFR) .

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